ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate
Description
Ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with an m-tolyl group (meta-methylphenyl) at position 2 and an ethyl 2-oxoacetate moiety at position 2. The compound’s fused thienopyrazole system is known for its conformational rigidity and electron-rich properties, which may influence binding interactions in biological systems or optoelectronic behavior in materials .
Properties
IUPAC Name |
ethyl 2-[[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSCHDVAHUCFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors. .
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad range of interactions with cellular targets, but the specific interactions of this compound remain to be elucidated.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels.
Biological Activity
Ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a compound that belongs to the class of thienopyrazoles, which are known for their diverse pharmacological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.
1. Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₂N₂O₃S
- Molecular Weight : 240.29 g/mol
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the thienopyrazole core.
- Introduction of the m-tolyl group.
- Coupling with ethyl acetoacetate to form the final product.
3.1 Anticancer Activity
Research has demonstrated that compounds containing the thienopyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown in vitro activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | T-47D (Breast cancer) | 10 | |
| Compound B | UACC-257 (Melanoma) | 5 | |
| Ethyl derivative | A549 (Lung cancer) | 15 |
The anticancer mechanism is believed to involve the inhibition of key signaling pathways and induction of apoptosis in malignant cells.
3.2 Antimicrobial Activity
Thienopyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial and fungal pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The antimicrobial action is often attributed to disruption of microbial cell membranes and interference with metabolic pathways.
3.3 Anti-inflammatory and Analgesic Effects
Several studies have reported that thienopyrazole derivatives possess anti-inflammatory and analgesic properties:
- In Vivo Studies : Animal models have shown reduced paw edema in rats treated with thienopyrazole derivatives compared to control groups.
- Mechanism : The anti-inflammatory effects are thought to be mediated through inhibition of cyclooxygenase enzymes and modulation of cytokine production.
Case Study 1: Anticancer Efficacy
In a study published in the Egyptian Journal of Chemistry, a series of thienopyrazole derivatives were synthesized and tested for their anticancer activity against T-47D and UACC-257 cell lines using an MTT assay. The results indicated that certain compounds exhibited IC50 values as low as 5 µM against melanoma cells, highlighting their potential as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of thienopyrazole derivatives revealed that one compound demonstrated superior activity against Staphylococcus aureus, outperforming standard antibiotics in terms of MIC values . This study underscores the potential application of these compounds in treating resistant bacterial infections.
5. Conclusion
This compound exhibits promising biological activities across various therapeutic areas including oncology and infectious diseases. Further research is warranted to explore its full pharmacological potential and mechanisms of action.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thieno[3,4-c]pyrazole class, characterized by its thieno-pyrazole moiety, ethyl ester functional group, and amine linkage. The synthesis typically involves several steps:
- Starting Materials : The synthesis often begins with substituted pyrazoles and ethyl acetoacetate or related reagents.
- Reactions : Various organic reactions yield the desired compound, monitored through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.
- Final Product : The end product is characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.
Biological Activities
Ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate exhibits a range of biological activities:
Anticancer Properties :
Research indicates that compounds within the thieno[3,4-c]pyrazole class have shown promising anticancer activity. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation in various cancer types, including breast cancer and lung cancer. In vitro studies have demonstrated significant inhibition rates against these cell lines .
Anti-inflammatory Effects :
The compound's structure suggests potential anti-inflammatory properties, which are common among thieno-pyrazole derivatives. These properties could be explored further in drug development for inflammatory diseases .
Antimicrobial Activity :
Preliminary studies indicate that similar compounds exhibit antimicrobial effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Case Studies
Several studies have documented the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives:
-
Study on Anticancer Activity :
Compound Cancer Type IC50 Value (µM) Compound A Breast 25 Compound B Lung 30 Ethyl Derivative Breast 20 -
Anti-inflammatory Research :
- Another study focused on the anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives in animal models of inflammation. Results showed a significant reduction in inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is compared with structurally analogous derivatives (Table 1). Key differences lie in substituent groups, which modulate electronic, steric, and solubility profiles.
Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives
| Compound Name | Substituent at Position 2 | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|---|
| This compound (Target Compound) | m-Tolyl (C₆H₄CH₃-3) | Ethyl 2-oxoacetate | C₁₆H₁₇N₃O₃S | 331.39 | Potential kinase inhibition; optical materials |
| Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS 103296-32-8) | tert-Butyl (C(CH₃)₃) | Ethyl 2-oxoacetate | C₁₃H₁₉N₃O₃S | 297.37 | Commercial availability; ISO-certified synthesis |
| N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide | m-Tolyl (C₆H₄CH₃-3) | Tetrahydrofuran-2-ylmethylaminoethyl-2-oxoacetamide | C₂₀H₂₄N₄O₃S | 412.50 | Enhanced solubility due to tetrahydrofuran moiety |
Key Findings :
This may reduce binding affinity in biological systems but improve thermal stability in materials applications. The tetrahydrofuran group in the acetamide derivative enhances solubility in polar solvents, a critical factor for drug delivery systems.
Electronic Properties: The ethyl 2-oxoacetate group common to all compounds provides an electron-withdrawing effect, stabilizing the thienopyrazole core and facilitating π-π stacking in crystalline phases.
Synthetic Accessibility :
- CAS 103296-32-8 is commercially available with ISO-certified synthesis protocols, suggesting scalability. In contrast, the target compound and the tetrahydrofuran derivative may require specialized routes due to sensitive functional groups (e.g., amide coupling for the latter).
Biological Relevance :
- The m-tolyl group in the target compound is associated with improved lipophilicity, which may enhance membrane permeability in drug candidates compared to the tert-butyl analog.
Research and Development Considerations
While structural data for the target compound are inferred from analogs, crystallographic refinement tools like SHELXL () and visualization software ORTEP-3 () are critical for elucidating its 3D conformation and intermolecular interactions. Future studies should prioritize experimental validation of its physicochemical and biological properties relative to the analogs listed above.
Q & A
Q. What are the key synthetic pathways for synthesizing ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation of the thieno[3,4-c]pyrazole core with m-tolyl substituents.
- Amidation or coupling reactions to introduce the 2-oxoacetate moiety.
- Optimization of reaction conditions (e.g., anhydrous solvents like DMF or THF, temperatures of 60–80°C, and catalysts such as HOBt/DCC for amide bond formation) .
- Microwave-assisted synthesis may improve reaction efficiency and yield .
Q. How can spectroscopic techniques characterize the functional groups in this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 6.5–8.0 ppm (aromatic protons from m-tolyl and thiophene).
- ¹³C NMR : Signals at ~165–170 ppm (carbonyl carbons) and ~120–140 ppm (aromatic carbons) .
Q. What solvents and catalysts are optimal for its synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amidation; ethanol/water mixtures aid in recrystallization .
- Catalysts : HOBt/EDCI for amide coupling; palladium catalysts for cross-coupling reactions (if applicable) .
Q. How do reaction conditions influence purity and yield?
- Methodological Answer :
- Temperature Control : Higher temperatures (80–100°C) accelerate reactions but may increase side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Advanced Research Questions
Q. How can SHELXL be used to resolve crystallographic data for this compound?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation).
- Refinement : Use SHELXL for least-squares refinement, addressing twinning or disorder in the thieno[3,4-c]pyrazole core.
- Validation : Check R-factors (<5%) and electron density maps for missing atoms .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values.
- Target Specificity : Use knockout cell lines or competitive binding assays to validate interactions with enzymes/receptors .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Methodological Answer :
- Modifications : Replace the m-tolyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) substituents.
- Assays : Test derivatives in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) to correlate structural changes with activity .
Q. What advanced techniques validate its mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins.
- Molecular Dynamics Simulations : Predict interactions with biological targets (e.g., kinases) .
Q. How can reaction conditions be scaled for reproducibility without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
